molecular formula C10H11F2N B2833086 Cyclopropyl(2,5-difluorophenyl)methanamine CAS No. 536695-21-3

Cyclopropyl(2,5-difluorophenyl)methanamine

Cat. No.: B2833086
CAS No.: 536695-21-3
M. Wt: 183.202
InChI Key: WTUQJXAMZDXBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2,5-difluorophenyl)methanamine is a research chemical . It has a molecular weight of 183.2 .


Molecular Structure Analysis

The molecular formula of this compound is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .


Physical and Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropyl compounds have been explored for their unique chemical properties and reactivities, such as in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for studying fluid- and solid-state oligomeric interactions, highlighting their application in developing new materials with specific luminescent properties (Lai et al., 1999).

  • The development of methods for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine showcases the scalability of synthesizing cyclopropylamine derivatives. Such processes are crucial for the production of intermediates for pharmaceuticals and research chemicals, emphasizing the importance of cyclopropylamines in synthetic organic chemistry (Yarmolchuk et al., 2012).

Pharmacological Applications

  • Cyclopropyl analogues have been synthesized and assessed for their biological activity, particularly as competitive antagonists for the NMDA receptor. This research is foundational for developing new therapeutics for neurological conditions, demonstrating the cyclopropyl group's utility in modifying drug activity and selectivity (Dappen et al., 1991).

Material Science and Catalysis

  • Cyclopropenimine compounds have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This finding is significant for the development of new catalytic methods in organic synthesis, where cyclopropyl derivatives can lead to the creation of complex molecules with high precision (Bandar & Lambert, 2013).

Antiviral and Anticancer Research

  • The synthesis and evaluation of aminoadamantane derivatives, including those with cyclopropyl groups, have shown significant antiviral activity against influenza A virus. This research points to the potential of cyclopropyl-containing compounds in developing new antiviral agents (Kolocouris et al., 1994).

  • New palladium(II) and platinum(II) complexes based on Pyrrole Schiff Bases, incorporating cyclopropylamine derivatives, have been investigated for their anticancer activity. Such studies underline the role of cyclopropyl groups in designing metal-based drugs for cancer therapy (Mbugua et al., 2020).

Safety and Hazards

The safety information available indicates that Cyclopropyl(2,5-difluorophenyl)methanamine may cause eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

cyclopropyl-(2,5-difluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQJXAMZDXBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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